Benzene, [(iodomethyl)sulfonyl]-
CAS No.: 65492-21-9
Cat. No.: VC8418302
Molecular Formula: C7H7IO2S
Molecular Weight: 282.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65492-21-9 |
|---|---|
| Molecular Formula | C7H7IO2S |
| Molecular Weight | 282.1 g/mol |
| IUPAC Name | iodomethylsulfonylbenzene |
| Standard InChI | InChI=1S/C7H7IO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 |
| Standard InChI Key | SHTPBMHHFXLYFX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)CI |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)CI |
Introduction
Structural and Chemical Identity
Molecular Architecture and Nomenclature
Benzene, [(iodomethyl)sulfonyl]- is characterized by the molecular formula C₇H₇IO₂S and a molecular weight of 282.099 g/mol . The iodine atom resides on the methyl group adjacent to the sulfonyl substituent, creating a polarized C–I bond that facilitates homolytic cleavage under photochemical conditions. The IUPAC name, [(iodomethyl)sulfonyl]benzene, reflects this connectivity, while common synonyms include iodomethyl-phenyl sulfone, Jodmethyl-phenyl-sulfon, and ((iodomethyl)sulfonyl)benzene .
Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 282.099 g/mol | |
| Exact Mass | 281.921 Da | |
| Polar Surface Area (PSA) | 42.52 Ų | |
| Partition Coefficient (LogP) | 2.93 | |
| Boiling Point | Not Available | |
| Melting Point | Not Available |
Synthesis and Preparation
Halogenation of Sulfonyl Precursors
A prevalent route to α-iodosulfones involves the iodination of β-ketosulfones. Suryakiran et al. (2007) demonstrated that treating β-ketosulfones with iodine monochloride (ICl) in acetic acid at room temperature yields α-iodo-β-ketosulfones, which undergo base-mediated cleavage to produce α-iodomethyl sulfones . This method offers high chemoselectivity, avoiding over-iodination observed with alternative halogenating agents.
Reactivity and Mechanistic Insights
Photochemical Radical Generation
The C–I bond in [(iodomethyl)sulfonyl]benzene undergoes homolytic cleavage under UV–visible light, generating a sulfonyl-stabilized methyl radical. Cuadros et al. (2022) exploited this behavior in a microfluidic light-driven alkylation of phenols . The reaction proceeds via a halogen-bonded complex between the phenolate anion and the α-iodosulfone, enabling rapid (<10 min) ortho-alkylation with >20:1 regioselectivity and yields up to 97% .
Enantioselective Organocatalysis
Applications in Organic Synthesis
Ortho-Alkylation of Phenols
The Cuadros et al. (2022) protocol exemplifies the compound’s utility in synthesizing ortho-alkylated phenols, which are prevalent in bioactive molecules . For instance, the method was applied to functionalize phenolic derivatives of carvedilol, a cardioprotective drug, enhancing antioxidant activity through hydrogen atom transfer (HAT) from the carbazole N–H moiety .
Synthesis of Chiral Building Blocks
The enantioselective alkylation strategy developed by Filippini et al. (2017) provides access to chiral aldehydes, which serve as intermediates in pharmaceutical synthesis . This approach avoids stoichiometric metal reagents, aligning with green chemistry principles.
Environmental and Toxicological Considerations
Metabolic Fate
Metabolism studies on diiodomethyl-p-tolyl sulfone in rats revealed rapid absorption and urinary excretion (92%), with no detectable dermal absorption . While analogous studies are needed for [(iodomethyl)sulfonyl]benzene, its structural similarity implies potential iodide release upon metabolic degradation, necessitating caution in handling.
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